molecular formula C17H13ClO6S B2661566 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 866347-86-6

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2661566
CAS No.: 866347-86-6
M. Wt: 380.8
InChI Key: WHKJWWCIKDBZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones It is characterized by the presence of a chloro group, a dimethoxybenzenesulfonyl group, and a chromenone core

Scientific Research Applications

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 3,4-dimethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 6-chlorochromone is reacted with 3,4-dimethoxybenzenesulfonyl chloride under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
  • 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one
  • 6-chloro-2H-chromen-2-one

Uniqueness

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both the chloro and dimethoxybenzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKJWWCIKDBZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.